![molecular formula C14H17ClNO3P B14415882 Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate CAS No. 87388-46-3](/img/structure/B14415882.png)
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is an organophosphorus compound that contains a phosphonate group attached to a pyrrole ring, which is further substituted with a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with a suitable halogenated pyrrole derivative under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the halogenated carbon, resulting in the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, microwave irradiation has been employed to accelerate the reaction and improve the overall efficiency .
化学反应分析
Types of Reactions
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations.
作用机制
The mechanism of action of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
相似化合物的比较
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties.
属性
CAS 编号 |
87388-46-3 |
|---|---|
分子式 |
C14H17ClNO3P |
分子量 |
313.71 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-4-diethoxyphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C14H17ClNO3P/c1-3-18-20(17,19-4-2)14-10-16-9-13(14)11-6-5-7-12(15)8-11/h5-10,16H,3-4H2,1-2H3 |
InChI 键 |
BVHUZEMJHNLWES-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1=CNC=C1C2=CC(=CC=C2)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


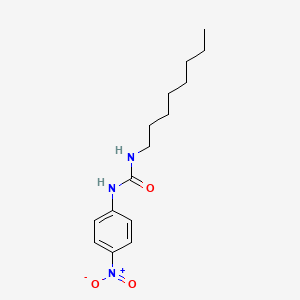
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
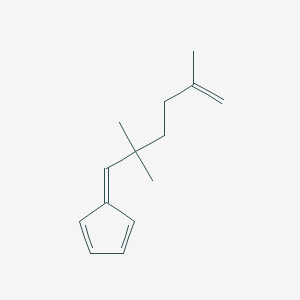
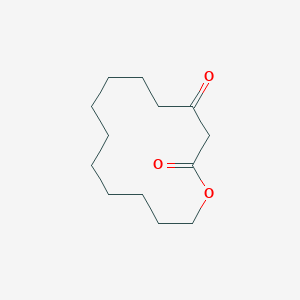
![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
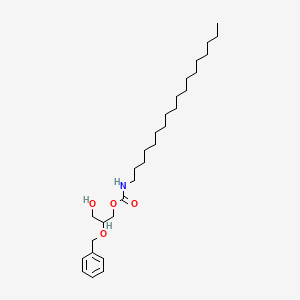
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
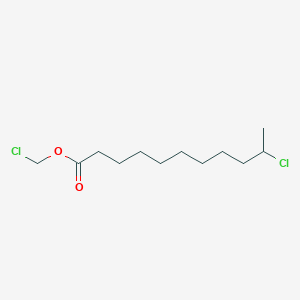
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
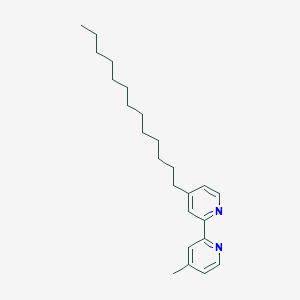
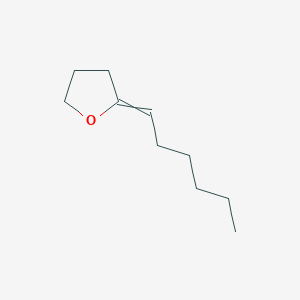
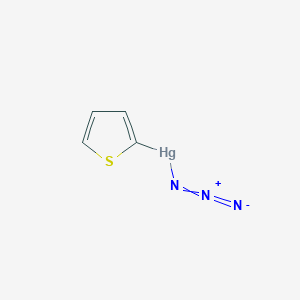
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
